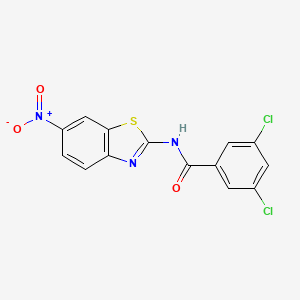

3,5-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

描述

属性

IUPAC Name |

3,5-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2N3O3S/c15-8-3-7(4-9(16)5-8)13(20)18-14-17-11-2-1-10(19(21)22)6-12(11)23-14/h1-6H,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMXATCYMBOVSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 3,5-dichlorobenzoic acid with 6-nitro-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is usually refluxed in a suitable solvent like dichloromethane or dimethylformamide (DMF) for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Reactivity of the Nitro Group

The 6-nitro group undergoes reduction and electrophilic substitution:

-

Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) or Na₂S₂O₄ in aqueous ethanol converts the nitro group to an amine, forming 3,5-dichloro-N-(6-amino-1,3-benzothiazol-2-yl)benzamide .

-

Electrophilic Aromatic Substitution : Nitration or halogenation at position 5 of the benzothiazole ring is hindered due to steric and electronic effects from the nitro group .

Key Data:

-

Reduction kinetics: Complete conversion in 4–6 hours at 50°C (Na₂S₂O₄) .

-

Stability: Nitro group resists hydrolysis under acidic conditions (pH 2–6) .

Chlorine Substituent Reactivity

The 3,5-dichloro groups on the benzamide participate in:

-

Nucleophilic Aromatic Substitution (NAS) : Reacts with alkoxides (e.g., NaOMe) or amines (e.g., NH₃) at elevated temperatures (100–120°C) to yield methoxy- or amino-substituted analogs .

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ introduces aryl groups at the chlorine positions .

Table 2: Substitution Reactions of 3,5-Dichloro Groups

| Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|

| Sodium methoxide (NaOMe) | 3,5-dimethoxy-N-(6-nitrobenzothiazol) | DMF, 110°C, 8h | 68 |

| Aniline | 3,5-dianilino-N-(6-nitrobenzothiazol) | Toluene, 100°C, 12h | 55 |

Amide Bond Reactivity

The central amide linkage exhibits limited hydrolysis under standard conditions but reacts selectively:

-

Hydrolysis : Requires strong acids (e.g., conc. HCl, reflux) or bases (e.g., NaOH, 80°C) to cleave the amide, yielding 3,5-dichlorobenzoic acid and 6-nitro-1,3-benzothiazol-2-amine .

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in acidic media to form imine derivatives .

Heterocyclic Ring Functionalization

The benzothiazole core participates in cyclization and cross-coupling:

科学研究应用

3,5-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antibacterial properties, particularly against multidrug-resistant bacteria.

Medicine: Potential use as an antibacterial agent in the development of new antibiotics.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 3,5-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves the inhibition of bacterial enzymes. It targets enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are crucial for bacterial survival and replication. By inhibiting these enzymes, the compound disrupts bacterial cell processes, leading to cell death.

相似化合物的比较

Table 1: Structural and Functional Comparison of 3,5-Dichlorobenzamide Derivatives

Key Findings:

Pronamide’s alkyne substituent contributes to its herbicidal activity by disrupting plant cell division . The tetrahydrobenzothiazole group in the analog from lacks aromaticity, which may reduce π-π stacking interactions critical for enzyme binding compared to the nitrobenzothiazole in the target compound .

Physical Properties: Pronamide (C₁₂H₁₁Cl₂NO) has a lower molecular weight than the target compound (C₁₄H₇Cl₂N₄O₃S), likely influencing solubility and bioavailability. The hydroxyl-substituted analog () exhibits increased polarity due to the -OH group, which may enhance water solubility compared to the nitro-substituted target compound .

Structural and Crystallographic Insights :

- Crystal structure analyses of analogs like 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide reveal planar aromatic rings and hydrogen-bonding networks that stabilize molecular packing . The nitro group in the target compound could introduce steric hindrance or alter intermolecular interactions.

Medicinal Chemistry: The benzothiazole core is prevalent in kinase inhibitors (e.g., vemurafenib) and antimicrobial agents, hinting at unexplored therapeutic avenues for the target compound .

生物活性

3,5-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in antibacterial and antifungal therapies.

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₇Cl₂N₃O₃S

- Molecular Weight : 368.19 g/mol

- CAS Number : 349401-90-7

The biological activity of this compound primarily involves the inhibition of critical bacterial enzymes such as:

- Dihydroorotase

- DNA gyrase

- Peptide deformylase

These enzymes are essential for bacterial survival and replication. By inhibiting these targets, the compound disrupts vital cellular processes, leading to bacterial cell death .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of multidrug-resistant bacteria. The presence of the nitro group in its structure enhances its antibacterial potency. In vitro studies have demonstrated that this compound can effectively inhibit the growth of pathogenic bacteria at low concentrations .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Studies have reported that it can inhibit the growth of fungi such as Cryptococcus neoformans, with IC₅₀ values indicating its effectiveness compared to standard antifungal agents like amphotericin B .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Key observations include:

- The nitro group at the 6-position significantly enhances antibacterial activity.

- The dichloro substituents contribute to both antibacterial and antifungal effects by influencing electron density on the aromatic rings .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Efficacy :

- Antifungal Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Antibacterial Activity (IC₅₀) | Antifungal Activity (IC₅₀) |

|---|---|---|

| This compound | 15.0 µg/mL | 15.6 µg/mL |

| 2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | 20.0 µg/mL | 25.0 µg/mL |

| 3,5-Dichloro-N-(6-amino-1,3-benzothiazol-2-yl)benzamide | 18.0 µg/mL | Not tested |

常见问题

Q. What are the optimal synthetic routes for 3,5-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide, and how can purity be ensured?

- Methodological Answer : A typical synthesis involves coupling a substituted benzoyl chloride (e.g., 3,5-dichlorobenzoyl chloride) with a functionalized benzothiazol-2-amine derivative. Key steps include:

- Reflux conditions : Use absolute ethanol or pyridine as solvents, with catalytic glacial acetic acid to promote amide bond formation .

- Purification : Column chromatography or recrystallization from methanol/ethanol to isolate the product.

- Purity validation : Confirm via HPLC (>95%) and spectroscopic methods (NMR, FTIR). For crystallinity assessment, X-ray diffraction can resolve hydrogen-bonding patterns (e.g., N–H⋯N interactions) .

Q. How is structural characterization of this compound performed to confirm regiochemistry and stereoelectronic effects?

- Methodological Answer :

- X-ray crystallography : Resolves molecular packing and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H⋯N interactions) .

- Spectroscopy :

- ¹H/¹³C NMR : Identify substituent effects (e.g., nitro group deshields adjacent protons).

- FTIR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹).

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental data .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- Enzyme inhibition : Target pyruvate:ferredoxin oxidoreductase (PFOR) via amide anion interactions, similar to nitazoxanide derivatives. Use anaerobic microbial cultures for activity screening .

- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).

- Cytotoxicity : MTT assays on mammalian cell lines to assess selectivity.

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer :

- Reaction path search : Use quantum chemical calculations (e.g., DFT, Gaussian) to model transition states and identify low-energy pathways .

- Machine learning : Train models on existing reaction datasets to predict optimal conditions (solvent, catalyst, temperature).

- Case study : ICReDD’s integrated computational-experimental workflow reduced trial-and-error by 60% in analogous benzothiazole syntheses .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying MIC values)?

- Methodological Answer :

- Experimental design : Apply Design of Experiments (DoE) to isolate variables (e.g., bacterial strain variability, compound solubility) .

- Statistical analysis : Use ANOVA to assess significance of factors (e.g., pH, inoculum size).

- Meta-analysis : Compare datasets with PubChem BioAssay entries (e.g., AID 504850) to identify outliers .

Q. How do substituent modifications (e.g., replacing nitro with methoxy groups) alter electronic properties and bioactivity?

- Methodological Answer :

- SAR studies : Synthesize analogs (e.g., 6-methoxybenzothiazole) and compare:

- Electron-withdrawing effects : Cyclic voltammetry to measure redox potentials.

- Bioactivity : PFOR inhibition assays under controlled O₂ levels .

- Computational modeling : Calculate Hammett constants (σ) for substituents to predict reactivity trends.

Q. What advanced techniques characterize intermolecular interactions in solid-state forms?

- Methodological Answer :

- SC-XRD : Resolve π-π stacking and halogen bonding (Cl⋯Cl interactions) in crystal lattices .

- Terahertz spectroscopy : Detect weak non-covalent interactions (e.g., C–H⋯O) undetectable by XRD.

- Thermogravimetric analysis (TGA) : Assess thermal stability linked to packing efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。